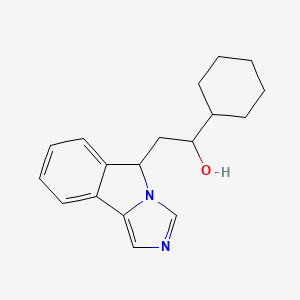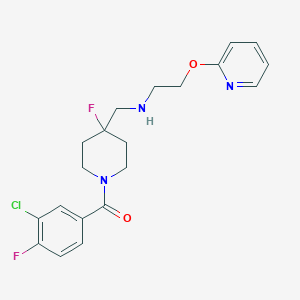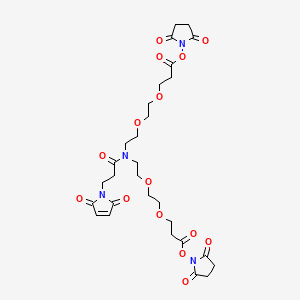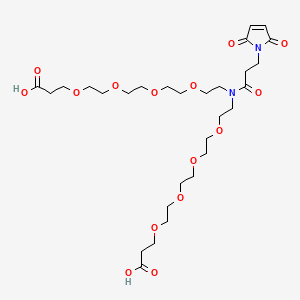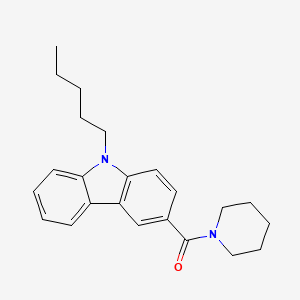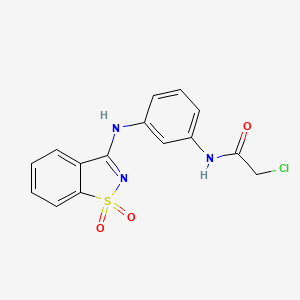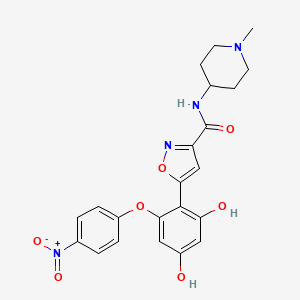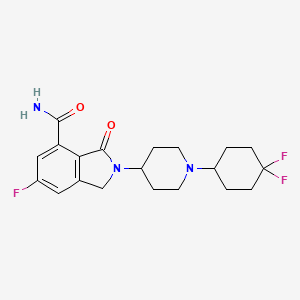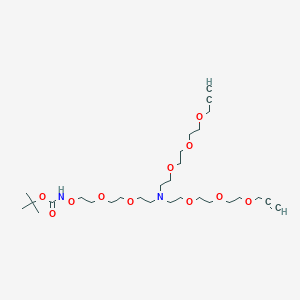
N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)
Overview
Description
N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl): is a functionalized polyethylene glycol (PEG) molecule that contains several important functional groups. This compound is primarily used as a crosslinker in click chemistry, where the propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed click chemistry to yield a stable triazole linkage . The t-Boc-aminooxy group can be deprotected under mild acidic conditions, making it versatile for various bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves multiple steps:
Protection of the aminooxy group: The aminooxy group is protected with a t-Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then conjugated with PEG2 (polyethylene glycol with two ethylene glycol units) to increase solubility and biocompatibility.
Propargylation: The PEGylated aminooxy group is further reacted with propargyl groups to introduce the alkyne functionality necessary for click chemistry.
Industrial Production Methods: Industrial production of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch or continuous flow reactors: These reactors allow precise control over reaction conditions such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing compounds to form stable triazole linkages.
Common Reagents and Conditions:
Copper sulfate and sodium ascorbate: Used as catalysts in the CuAAC reaction.
Trifluoroacetic acid: Commonly used for the deprotection of the t-Boc group.
Major Products:
Triazole linkages: Formed from the reaction between the propargyl group and azides.
Oxime linkages: Formed from the reaction between the deprotected aminooxy group and aldehydes or ketones.
Scientific Research Applications
Chemistry
Bioconjugation: Used to link biomolecules such as proteins, peptides, and nucleic acids via click chemistry.
Drug Delivery: Enhances the solubility and stability of drug molecules by PEGylation.
Biology
Protein Labeling: Facilitates the labeling of proteins with fluorescent dyes or other tags for imaging and tracking studies.
Cell Surface Modification: Used to modify cell surfaces with functional groups for targeted delivery or cell signaling studies.
Medicine
Therapeutics: Enhances the pharmacokinetics and biodistribution of therapeutic agents by PEGylation.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Industry
Mechanism of Action
The mechanism of action of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves its functional groups:
Propargyl Group: Reacts with azides via copper-catalyzed click chemistry to form stable triazole linkages.
Aminooxy Group: After deprotection, it reacts with aldehydes or ketones to form oxime linkages.
These reactions enable the compound to serve as a versatile crosslinker in bioconjugation and material science applications.
Comparison with Similar Compounds
Similar Compounds
N-(t-Boc-Aminooxy-PEG5)-N-bis(PEG3-propargyl): Similar structure but with a longer PEG spacer, which may offer increased solubility and flexibility.
N-(t-Boc-Aminooxy-PEG3)-N-bis(PEG3-propargyl): Similar structure with a different PEG spacer length, affecting its solubility and biocompatibility.
Uniqueness
PEG Spacer Length: The PEG2 spacer in N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) provides a balance between solubility and flexibility, making it suitable for a wide range of applications.
Functional Groups: The combination of t-Boc-aminooxy and propargyl groups allows for versatile bioconjugation and material modification.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N2O11/c1-6-11-33-16-21-38-23-18-35-13-8-31(9-14-36-19-24-39-22-17-34-12-7-2)10-15-37-20-25-40-26-27-41-30-28(32)42-29(3,4)5/h1-2H,8-27H2,3-5H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVFLKXCQXMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCN(CCOCCOCCOCC#C)CCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


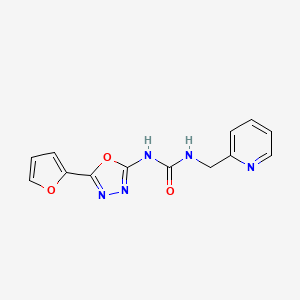
![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)
